molecular formula C11H14F2N2 B13232133 1-(2,3-Difluorophenyl)-1,4-diazepane

1-(2,3-Difluorophenyl)-1,4-diazepane

Cat. No.: B13232133
M. Wt: 212.24 g/mol
InChI Key: OSSXFSAJVAPKGT-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorophenyl)-1,4-diazepane typically involves the reaction of 2,3-difluoroaniline with a suitable diazepane precursor. One common method is the cyclocondensation of 2,3-difluoroaniline with a ketone or aldehyde under acidic conditions to form the diazepane ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The diazepane ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of difluorophenyl-diazepane oxides.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of halogenated or alkylated diazepane derivatives.

Scientific Research Applications

1-(2,3-Difluorophenyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-1,4-diazepane
  • 1-(2,5-Difluorophenyl)-1,4-diazepane
  • 1-(3,4-Difluorophenyl)-1,4-diazepane

Comparison: 1-(2,3-Difluorophenyl)-1,4-diazepane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-1,4-diazepane

InChI

InChI=1S/C11H14F2N2/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15/h1,3-4,14H,2,5-8H2

InChI Key

OSSXFSAJVAPKGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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